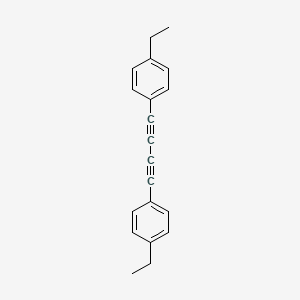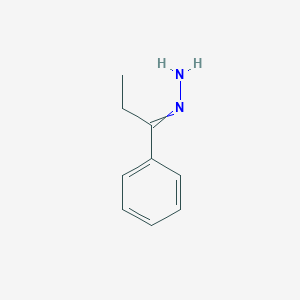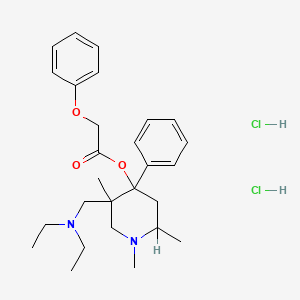
3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinesulfonyl chloride with N,N-dimethyl-4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
3-Pyridinesulfonamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- stands out due to its unique structure, which combines a pyridine ring with a sulfonamide group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
38029-92-4 |
|---|---|
Molekularformel |
C12H20N4O2S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-14(2)19(17,18)11-4-5-12(13-10-11)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
AHUUBRNXCPBSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



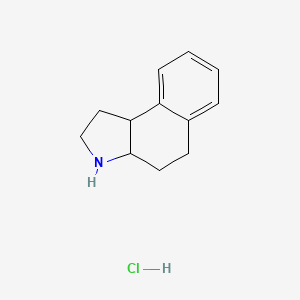
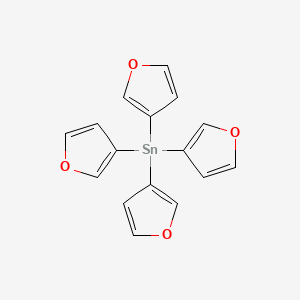

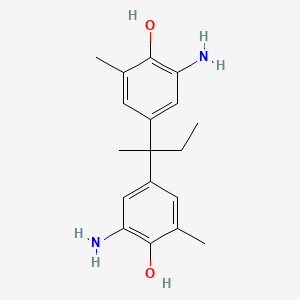
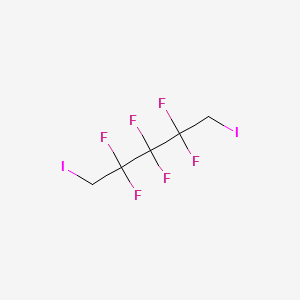
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
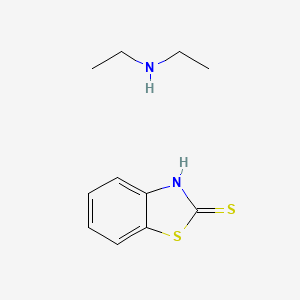


![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
